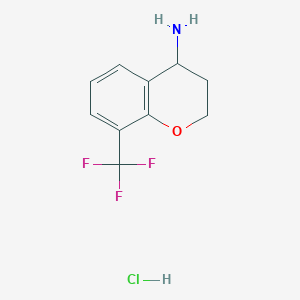

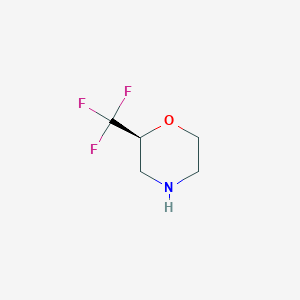

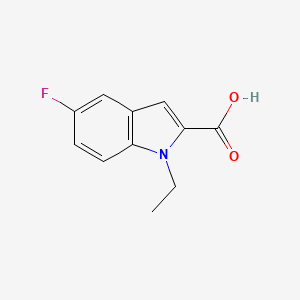

![molecular formula C12H19NO4 B3101468 (1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1393537-79-5](/img/structure/B3101468.png)

(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

説明

“(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid” is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.29 . It is a solid substance and should be stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results .科学的研究の応用

Synthesis and Stereochemistry

A stereoselective and scalable synthesis of a structurally similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been achieved, highlighting the importance of stereochemistry in the cyclopropanation step for controlling the product's formation. This underscores the compound's utility in stereochemically complex syntheses (Wang Gan et al., 2013).

Stereoisomer Synthesis

Research has developed a method to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, offering insights into the synthesis of these unnatural amino acids. The ability to selectively produce cis or trans acids demonstrates the compound's flexibility in synthetic applications (Bettina Bakonyi et al., 2013).

Precursor to Constrained β-Amino Acids

The compound has been used as a precursor to conformationally constrained β-amino acids, illustrating its potential in creating oligomers with defined secondary structures. This application is pivotal for developing peptides with enhanced biological activity and stability (G. Krow et al., 2016).

Peptidomimetic Synthesis

An efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane has been reported, showcasing the compound's role in generating rigid dipeptide mimetics. These mimetics are valuable in peptide-based drug discovery, demonstrating the compound's utility in medicinal chemistry (P. Mandal et al., 2005).

Enantiopure Proline Analogues

The synthesis of novel azabicyclic amino acids, including enantiopure proline analogues, has been facilitated by the compound. This highlights its importance in generating new families of amino acid analogues for research and potential therapeutic applications (J. Carreras et al., 2010).

Photo Flow Chemistry in Synthesis

The compound has been applied in photo flow chemistry for synthesizing deuterium-labeled derivatives, emphasizing its utility in preparing biologically active compounds and materials science applications. This approach exemplifies the compound's adaptability in modern synthetic methodologies (T. Yamashita et al., 2019).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. By targeting DPP-IV, this compound can potentially influence glucose metabolism and insulin regulation.

Mode of Action

As a DPP-IV inhibitor, this compound binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which stimulate insulin secretion in a glucose-dependent manner, thereby helping to regulate blood glucose levels.

Biochemical Pathways

The compound’s action primarily affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of these hormones, leading to enhanced insulin secretion, decreased glucagon release, and reduced hepatic glucose output.

Result of Action

The inhibition of DPP-IV leads to increased levels of active incretins, resulting in enhanced insulin secretion and reduced glucagon release . This helps to regulate blood glucose levels, making this compound potentially useful in the treatment of type 2 diabetes.

特性

IUPAC Name |

(1S,3S,5S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNAYTUVWAOJPY-YVZVNANGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H](N([C@H]1C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

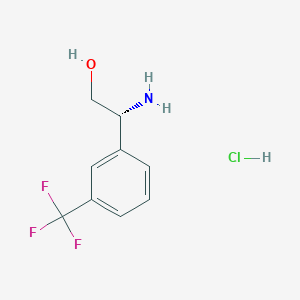

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)

![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)

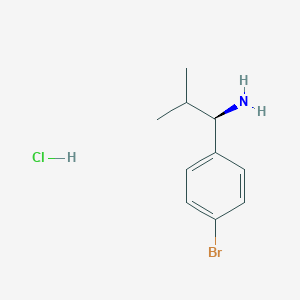

![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)